Pentadecyl carbonochloridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

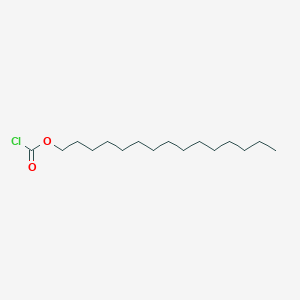

Pentadecyl carbonochloridate is a compound that can be synthesized from pentadecylic acid and methyl chloroformate . Pentadecylic acid, also known as pentadecanoic acid or C15:0, is an odd-chain saturated fatty acid with the molecular formula CH3(CH2)13CO2H . Methyl chloroformate is a chemical compound with the chemical formula Cl−C(=O)−O−CH3 . It is the methyl ester of chloroformic acid .

Synthesis Analysis

The synthesis of compounds similar to pentadecyl carbonochloridate involves simple chemical transformations . For instance, the synthesis of anionic reactive surfactants based on 3-pentadecyl phenol, which is obtainable from a renewable resource, cardanol, involves first converting the phenol to the acrylate that is sulfonated in a second step .Molecular Structure Analysis

The molecular structure of compounds similar to pentadecyl carbonochloridate can be characterized using different spectroanalytical techniques such as UV–vis., FT-IR, NMR (1 H and 13 C), and finally structures can be confirmed unequivocally by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving compounds similar to pentadecyl carbonochloridate can be studied using various techniques. For instance, the micellization behavior of aqueous solutions was studied using conductivity, surface tension measurements, and the fluorescence probe technique based on diphenyl hexatriene .Scientific Research Applications

Modified Phenolic Resin

- Application : Pentadecyl phenol is used in the modification of phenolic resin to enhance mechanical properties and flame retardancy. Modified resin shows improved toughness, strength, and water absorption rate, while maintaining a low density, beneficial for lightweight and fire-resistant applications (Ge, Tang, Yu, & Tan, 2018).

Antioxidative Activity in Lubricant Oils

- Application : Pentadecyl-tert-butylphenol demonstrates significant antioxidative activity in mineral lubricant oils, enhancing their stability and reducing oxidation products. This finding is crucial for improving the longevity and performance of lubricant oils in various industrial applications (Rios, Santiago, Lopes, & Mazzetto, 2010).

Corrosion Inhibition

- Application : Imidazoline derivatives, including 2-Pentadecyl-1,3-imidazoline, are effective in inhibiting the corrosion of aluminum in acidic solutions. This is critical for extending the lifespan of aluminum components in industrial and construction sectors (Quraishi, Rafiquee, Khan, & Saxena, 2007).

Resorcinol Antioxidant Potency

- Application : Pentadecylresorcinol has shown to be a potent antioxidant in liposomal systems, indicating its potential in food and pharmaceutical industries for preserving the quality and longevity of products (Hładyszowski, Zubik, & Kozubek, 1998).

Electrocatalytic Reactions and Water Treatment

- Application : MOF-derived carbon materials, possibly including pentadecyl variants, show promising applications in electrocatalytic reactions and water treatment. Their high porosity and excellent electron conductivity make them suitable for environmental and energy-related applications (Yang, Li, Li, Zhu, & Pang, 2018).

Polymerization Studies

- Application : 2-Pentadecyl aniline has been used to create stable monolayer films in polymerization studies, highlighting its role in developing new polymeric materials with specific surface properties (Duran & Zhou, 1992).

Safety and Hazards

The safety and hazards associated with compounds similar to pentadecyl carbonochloridate can be significant. For instance, benzyl chloroformate is classified as a flammable liquid, can cause severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and may cause cancer .

Future Directions

The future directions in the field of compounds similar to pentadecyl carbonochloridate could involve the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells . This could lead to higher efficacy with enhanced tolerability compared with traditional cytotoxic agents .

properties

IUPAC Name |

pentadecyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUKVZQKMYTSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602932 |

Source

|

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecyl carbonochloridate | |

CAS RN |

81705-90-0 |

Source

|

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)

![Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B1357666.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)